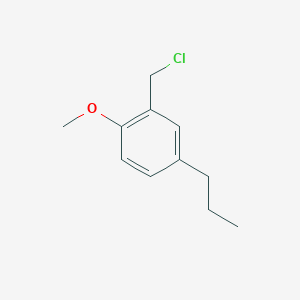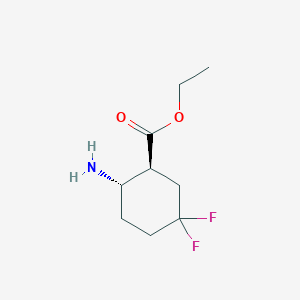
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol is a chiral organic compound with a unique structure that includes a cyclopentane ring fused to a benzene ring, with a hydroxyl group and a methyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring, followed by functional group modifications to introduce the hydroxyl and methyl groups. Another method involves the catalytic hydrogenation of a precursor compound, followed by selective oxidation and reduction steps to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often use chiral catalysts to ensure high enantioselectivity, which is crucial for obtaining the desired (1R,3S) configuration. The use of continuous flow reactors and advanced purification techniques helps in achieving high yields and purity.
化学反応の分析
Types of Reactions
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the ring structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of (1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target molecules, while the methyl group and the ring structure contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(1R,3S)-1-ethyl-3-methylcyclohexane: Similar in structure but lacks the hydroxyl group.
(1R,3S)-3-aminocyclopentanol: Contains an amino group instead of a hydroxyl group.
(1R,3S)-camphoric acid: A related compound with different functional groups and applications.
Uniqueness
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group. This combination of features makes it a valuable compound for various synthetic and research applications, offering distinct reactivity and binding properties compared to similar compounds.
特性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H12O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7,10-11H,6H2,1H3/t7-,10+/m0/s1 |
InChIキー |
LNQVCJCCOORXHZ-OIBJUYFYSA-N |
異性体SMILES |
C[C@H]1C[C@H](C2=CC=CC=C12)O |
正規SMILES |
CC1CC(C2=CC=CC=C12)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13337412.png)
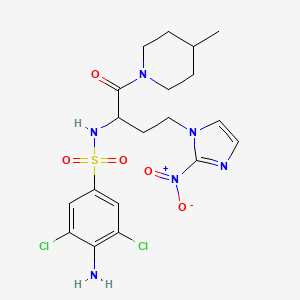
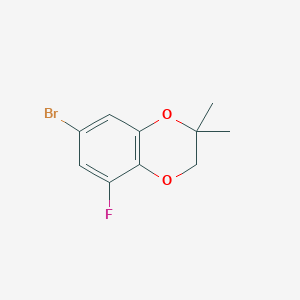
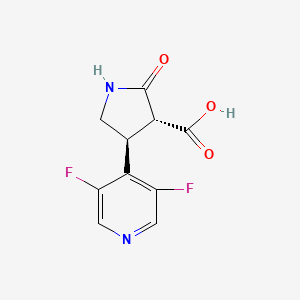
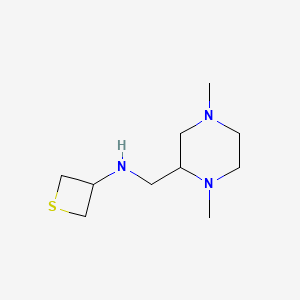

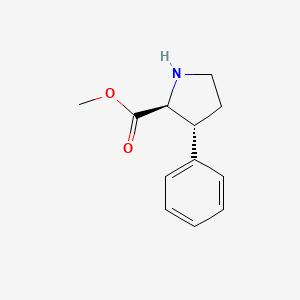

![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B13337463.png)
